molecular formula C12H13BrO4 B8417755 2-bromo-6-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

2-bromo-6-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

Cat. No. B8417755
M. Wt: 301.13 g/mol
InChI Key: BKKPBOIVNKTQSP-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

A mixture of 2-bromo-4,6-dihydroxybenzaldehyde (4.34 g, 20.0 mmol) and PPTS (0.51 g, 2.0 mmol) in dichloromethane (100 mL) was added DHP (3.02 g, 36.0 mmol). The reaction mixture was stirred at room temperature overnight and concentrated in vacuo. The residue was purified by column chromatography (EtOAc/PE=1/15) on silica gel to give the title compound as a colorless oil. (4.52 g, Y: 75.1%).
Name
2-bromo-4,6-dihydroxybenzaldehyde
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1.[CH2:29]1[CH2:34][O:33][CH:32]=[CH:31][CH2:30]1>ClCCl>[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH:32]2[CH2:31][CH2:30][CH2:29][CH2:34][O:33]2)[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
2-bromo-4,6-dihydroxybenzaldehyde
Quantity
4.34 g
Type
reactant
Smiles
BrC1=C(C=O)C(=CC(=C1)O)O
Name
Quantity
0.51 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.02 g
Type
reactant
Smiles
C1CC=COC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (EtOAc/PE=1/15) on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC(=C1)OC1OCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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